molecular formula C18H21N3O2 B7349346 (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one

Katalognummer B7349346
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: VZZWZGIOWLWHEV-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, hypnotic, and muscle relaxant properties. However, unlike other benzodiazepines, Ro 15-4513 has a unique mechanism of action that makes it an interesting candidate for further research.

Wirkmechanismus

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has a unique mechanism of action that sets it apart from other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is responsible for the anxiolytic, sedative, and hypnotic effects of benzodiazepines. However, this compound 15-4513 also has an inverse agonist effect on the same receptor, which means that it can reduce the effects of other benzodiazepines that act as full agonists at the same site.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures induced by other drugs. Additionally, this compound 15-4513 has been shown to reduce the symptoms of alcohol withdrawal syndrome in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 in lab experiments is its unique mechanism of action, which can be used to study the role of GABA receptors in the brain. However, one of the limitations is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are several potential future directions for research on (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513. One area of interest is its potential as a treatment for alcohol use disorder. Another area of research is its ability to modulate the effects of other drugs, which could have implications for the treatment of drug addiction. Additionally, further studies could be conducted to investigate its potential as a treatment for anxiety and other psychiatric disorders.

Synthesemethoden

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 can be synthesized using a multistep process that involves the condensation of 3-ethyl-4-hydroxy-1-methyl-2-pyrrolidinone with 2-quinolinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. Some of the areas of research include its use as a tool to study the role of GABA receptors in the brain, its potential as a treatment for alcohol withdrawal syndrome, and its ability to modulate the effects of other drugs such as opioids.

Eigenschaften

IUPAC Name

(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-16-18(23)19-8-5-9-21(16)17(22)11-13-10-14-6-3-4-7-15(14)20-12-13/h3-4,6-7,10,12,16H,2,5,8-9,11H2,1H3,(H,19,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZWZGIOWLWHEV-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.